

Spectroscopic Analysis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-1,2,2-triphenylethylene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**, a key intermediate in various fields, including materials science and potentially drug development. This document details the expected spectroscopic characteristics of the molecule and provides a general methodology for its synthesis and analysis.

Introduction

1-(4-Bromophenyl)-1,2,2-triphenylethylene, a derivative of triphenylethylene, is a valuable building block in organic synthesis. Its structure, featuring a brominated phenyl group attached to a triphenylethylene core, makes it a versatile precursor for creating more complex molecules through cross-coupling reactions. This compound and its derivatives are of significant interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. While its direct role in drug development is not extensively documented, the triphenylethylene scaffold is a core component of selective estrogen receptor modulators (SERMs) like tamoxifen, suggesting potential applications in medicinal chemistry.

This guide summarizes the key spectroscopic data for **1-(4-Bromophenyl)-1,2,2-triphenylethylene**, providing researchers with the necessary information for its identification

and characterization.

Physicochemical Properties

1-(4-Bromophenyl)-1,2,2-triphenylethylene is typically a white to light yellow crystalline powder. It is soluble in organic solvents such as toluene.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₁₉ Br	
Molecular Weight	411.33 g/mol	
Melting Point	159 °C	
CAS Number	34699-28-0	

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1-(4-Bromophenyl)-1,2,2-triphenylethylene** based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the protons of the four phenyl rings. The integration of these signals would correspond to 19 protons. The protons on the brominated phenyl group may show distinct splitting patterns (e.g., doublets) due to their defined chemical environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display a series of signals in the aromatic region (typically δ 120-150 ppm). Key signals would include the carbon attached to the bromine atom (expected to be shifted downfield) and the two olefinic carbons of the ethylene core. Due to the number of phenyl rings, several overlapping signals are anticipated.

Note: Specific, experimentally verified NMR data for this exact compound is not readily available in the public domain. The provided information is based on the analysis of similar chemical structures.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

Ion	Expected m/z	Notes
$[M]^+$	410/412	Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (^{19}Br and ^{81}Br in approximately 1:1 ratio).
$[M-\text{Br}]^+$	331	Fragment corresponding to the loss of the bromine atom.
$[M-\text{C}_6\text{H}_5]^+$	333/335	Fragment corresponding to the loss of a phenyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm^{-1})	Assignment
3100-3000	C-H stretching (aromatic)
1600-1450	C=C stretching (aromatic rings)
~1070	C-Br stretching
850-750	C-H out-of-plane bending (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like dichloromethane or THF, is expected to show strong absorption bands in the UV region, characteristic of the extended π -conjugated system of the triphenylethylene core. The presence of the bromophenyl group may cause a

slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted triphenylethylene.

Experimental Protocols

The following sections outline the general procedures for the synthesis and spectroscopic analysis of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**.

Synthesis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene

A general procedure for the synthesis involves the reaction of diphenylmethane with n-butyllithium to form a carbanion, which then reacts with 4-bromobenzophenone. The resulting intermediate alcohol is subsequently dehydrated to yield the final product.

Materials:

- Diphenylmethane
- n-Butyllithium solution
- 4-Bromobenzophenone
- Tetrahydrofuran (THF), anhydrous
- Saturated ammonium chloride solution
- Anhydrous sodium sulfate
- p-Toluenesulfonic acid

Procedure:

- Dissolve diphenylmethane in anhydrous THF in a three-neck flask under an inert atmosphere (e.g., argon).
- Cool the solution in an ice-salt bath and slowly add n-butyllithium solution dropwise. Stir for 40 minutes.

- Add 4-bromobenzophenone to the reaction mixture and stir at room temperature for 12 hours.
- Quench the reaction by adding saturated ammonium chloride solution.
- Extract the organic phase, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
- To the resulting solid, add a suitable solvent and p-toluenesulfonic acid.
- Heat the mixture to reflux for 12 hours to effect dehydration.
- After cooling, concentrate the reaction solution and purify the crude product, for example, by recrystallization, to obtain **1-(4-Bromophenyl)-1,2,2-triphenylethylene**.

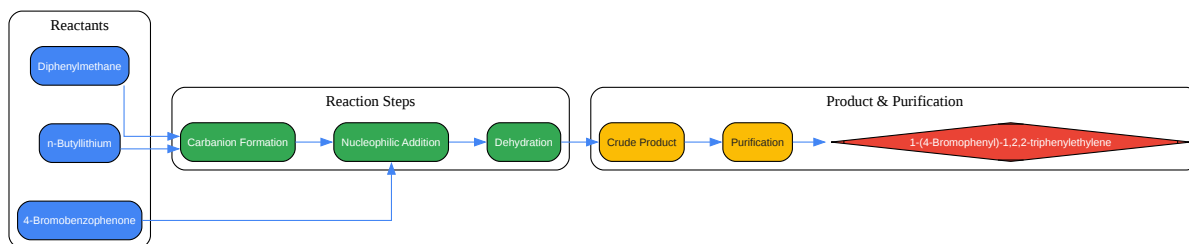
Spectroscopic Characterization

General Considerations:

- NMR Spectroscopy: Samples for ^1H and ^{13}C NMR are typically prepared by dissolving the compound in a deuterated solvent such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). Tetramethylsilane (TMS) is commonly used as an internal standard.
- Mass Spectrometry: Various ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the desired information (molecular ion vs. fragmentation).
- IR Spectroscopy: Samples can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
- UV-Vis Spectroscopy: The compound is dissolved in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or THF) to a known concentration.

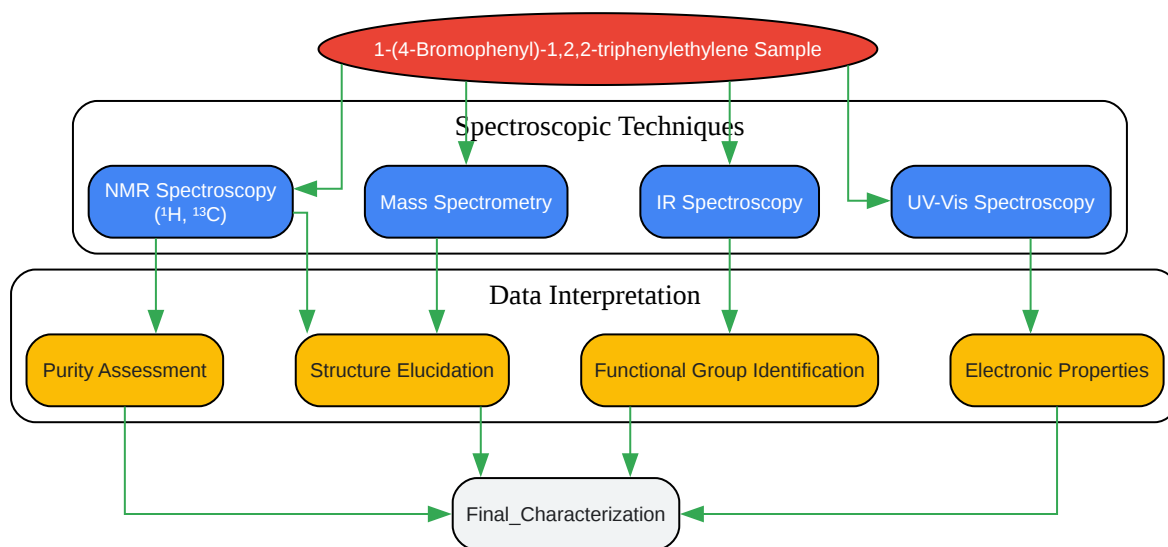
Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**.



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Caption: Synthetic workflow for **1-(4-Bromophenyl)-1,2,2-triphenylethylene**.



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Caption: Workflow for spectroscopic analysis and characterization.

Conclusion

The spectroscopic analysis of **1-(4-Bromophenyl)-1,2,2-triphenylethylene** relies on a combination of NMR, mass spectrometry, and IR and UV-Vis spectroscopy to confirm its structure and purity. While a complete, experimentally verified dataset for this specific molecule is not readily available in a single source, the expected spectral characteristics can be reliably predicted based on its chemical structure and data from analogous compounds. The synthetic protocol provided offers a clear pathway for its preparation, enabling further research into its applications in materials science and medicinal chemistry. This guide serves as a valuable resource for scientists and researchers working with this and related compounds.

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